Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate
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Overview
Description
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that belongs to the class of selenopheno-chromenes. This compound is characterized by the presence of a selenophene ring fused to a chromene structure, with additional functional groups including a bromine atom, a hydroxycyclohexyl group, and a carboxylate ester. The unique combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the Selenophene Ring: The selenophene ring is introduced via a Diels-Alder reaction followed by oxidative aromatization.
Hydroxycyclohexyl Group Addition: The hydroxycyclohexyl group is added through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxycyclohexyl group can yield cyclohexanone or cyclohexanecarboxylic acid .
Scientific Research Applications
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6H-benzo[c]chromenes
Uniqueness
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate is unique due to the presence of the selenophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H17BrO5Se |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylate |
InChI |
InChI=1S/C19H17BrO5Se/c1-24-17(21)12-9-10-5-6-11-13(20)16(19(23)7-3-2-4-8-19)26-15(11)14(10)25-18(12)22/h5-6,9,23H,2-4,7-8H2,1H3 |
InChI Key |
MHTBIRAFBHTBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C3=C(C=C2)C(=C([Se]3)C4(CCCCC4)O)Br)OC1=O |
Origin of Product |
United States |
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